Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate
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Overview
Description
Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often responsible for the aromas of fruits and flowers. This particular compound features a benzyl group attached to an acetate moiety, which is further connected to a dioxan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetic acid in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The dioxan ring could play a role in stabilizing the compound or facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar ester structure but lacks the dioxan ring.
Ethyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate is unique due to the presence of both a benzyl group and a dioxan ring, which can impart distinct chemical and physical properties compared to other esters.
Properties
Molecular Formula |
C13H12O6 |
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Molecular Weight |
264.23 g/mol |
IUPAC Name |
benzyl 2-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]acetate |
InChI |
InChI=1S/C13H12O6/c14-11(17-7-9-4-2-1-3-5-9)6-10-13(16)18-8-12(15)19-10/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI Key |
VWAYXWSPKXTQRQ-JTQLQIEISA-N |
Isomeric SMILES |
C1C(=O)O[C@H](C(=O)O1)CC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)OC(C(=O)O1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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